molecular formula C10H6N6O3S B5918813 [(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate

[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate

Cat. No.: B5918813
M. Wt: 290.26 g/mol
InChI Key: XVGWDSOFGBSPDK-UHFFFAOYSA-N
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Description

[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both oxadiazole and benzothiadiazole moieties, which are known for their diverse chemical and biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,1,3-benzothiadiazole-5-carboxylic acid with appropriate reagents to introduce the oxadiazole moiety. The reaction conditions often include the use of dehydrating agents, such as phosphorus oxychloride (POCl3), and bases, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Triethylamine, sodium hydroxide (NaOH)

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate stands out due to its unique combination of oxadiazole and benzothiadiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O3S/c11-8(9-12-4-18-14-9)13-19-10(17)5-1-2-6-7(3-5)16-20-15-6/h1-4H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWDSOFGBSPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)ON=C(C3=NOC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C=C1C(=O)O/N=C(\C3=NOC=N3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate
Reactant of Route 4
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate
Reactant of Route 5
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate
Reactant of Route 6
[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate

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